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Compound of Interest

Compound Name: 3-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B1297669

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methoxyphenyl)-1H-pyrazole is a heterocyclic organic compound belonging to the
pyrazole class. The pyrazole ring is a well-established pharmacophore, and its derivatives have
garnered significant attention in medicinal chemistry due to their diverse biological activities,
including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence
of the 4-methoxyphenyl group at the 3-position of the pyrazole core influences the molecule's
electronic properties and its potential interactions with biological targets. This document
provides a technical overview of its chemical properties, synthesis, and known biological
context.

Chemical and Physical Properties

The fundamental properties of 3-(4-methoxyphenyl)-1H-pyrazole are summarized below.
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Property Value Source

CAS Number 27069-17-6 Multiple Sources
Molecular Formula C10H10N20 PubChem
Molecular Weight 174.20 g/mol PubChem
Melting Point 127-130 °C ChemicalBook
Boiling Point 185 °C (at 0.6 mmHg) ChemicalBook
pKa 13.60 + 0.10 (Predicted) ChemicalBook
Appearance White to light yellow crystalline ChemicalBook

powder

Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole

The synthesis of 3-substituted pyrazoles can be achieved through several established synthetic
routes. A common and effective method is the cyclocondensation reaction between a hydrazine
derivative and a 1,3-dicarbonyl compound or its equivalent, such as an enaminone. Below is a
plausible experimental protocol derived from established pyrazole synthesis methodologies.

Experimental Protocol: Two-Step Synthesis from 4-
Methoxyacetophenone

This protocol involves the formation of an enaminone intermediate from 4-
methoxyacetophenone, followed by cyclization with hydrazine to yield the target pyrazole.

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone
Intermediate)

» Reactants:
o 4-Methoxyacetophenone (1 equivalent)
o Dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents)

o Solvent: Dimethylformamide (DMF)
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e Procedure:

o In a round-bottom flask equipped with a reflux condenser, dissolve 4-
methoxyacetophenone in DMF.

o Add DMF-DMA to the solution.

o Heat the reaction mixture at 170 °C for a specified residence time, for instance, in a flow
chemistry setup, or reflux in a batch process until the reaction is complete (monitor by
TLC).

o After completion, the solvent is typically removed under reduced pressure to yield the
crude enaminone intermediate. This intermediate may be used in the next step without
further purification.

Step 2: Cyclization with Hydrazine to form 3-(4-methoxyphenyl)-1H-pyrazole
e Reactants:
o Crude 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent)
o Hydrazine hydrate (3 equivalents)
o Solvent: Dimethylformamide (DMF) or Ethanol
e Procedure:
o Dissolve the crude enaminone in the chosen solvent.
o Add hydrazine hydrate to the solution.

o Heat the mixture at 150 °C (if in DMF) or reflux (if in ethanol) for 2-4 hours, monitoring the
reaction progress by TLC.

o Upon completion, cool the reaction mixture to room temperature.

o Pour the mixture into ice water to precipitate the crude product.
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o Collect the solid by filtration, wash with water, and dry.

o Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) to obtain pure 3-(4-methoxyphenyl)-1H-pyrazole.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 3-
(4-methoxyphenyl)-1H-pyrazole.
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Caption: A general workflow for the synthesis and characterization of 3-(4-
methoxyphenyl)-1H-pyrazole.

Biological Activities and Quantitative Data

While the pyrazole scaffold is known for a wide range of biological activities, specific
quantitative data for the parent compound 3-(4-methoxyphenyl)-1H-pyrazole is not
extensively reported in publicly available literature. The majority of studies focus on more
complex derivatives. The data presented below is for structurally related compounds, which
may provide insights into the potential activity of the target molecule.

Anticancer Activity of a Related Derivative

A study on a series of pyrazole derivatives identified a potent compound against triple-negative
breast cancer cells (MDA-MB-468).

Compound Cell Line ICso0 (24h) ICso0 (48h) Source

3-(4-

methoxyphenyl)-

1-(p-tolyl)-5-

(3,4,5- MDA-MB-486 14.97 uM 6.45 uM [1]
trimethoxyphenyl

)-4,5-dihydro-1H-

Pyrazole

Paclitaxel
MDA-MB-486 49.90 uM 25.19 uM [1]
(Reference)

This data suggests that the 3-(4-methoxyphenyl)-pyrazole scaffold can be a component of
potent anticancer agents. The study indicated that the mechanism of action involves the
induction of apoptosis through the generation of reactive oxygen species (ROS) and activation
of caspase 3.[1]

Anti-inflammatory Activity of Related Derivatives

Numerous pyrazole derivatives have been investigated for their anti-inflammatory properties,
often as inhibitors of cyclooxygenase (COX) enzymes. A study on new substituted 1-(3-
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chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives showed significant anti-
inflammatory activities comparable to celecoxib.[2] While specific ICso values for the parent
compound are not available, this highlights the potential of the 3-(4-methoxyphenyl)-1H-
pyrazole core in the development of anti-inflammatory drugs.

Antimicrobial Activity of Related Derivatives

The pyrazole nucleus is also a key feature in many compounds with antimicrobial activity. For
example, certain pyrazole derivatives have shown activity against various bacterial and fungal
strains. One study reported that a pyrazole derivative, 2-amino-1-(4-(4-fluorophenyl)thiazol-2-
yl)-4-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-5-oxo0-1,4,5,6,7,8-hexahydroquinoline-3-
carbonitrile, displayed activity comparable to ampicillin against Streptococcus pneumoniae with
a Minimum Inhibitory Concentration (MIC) of 100 pg/mL.[3]

Potential Sighaling Pathway Involvement

Given the reported anticancer activity of a related derivative involving ROS generation and
apoptosis, a potential signaling pathway can be conceptualized. The following diagram
illustrates a hypothetical pathway for a pyrazole derivative inducing apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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